An In-depth Technical Guide to 2′(3′)-O-(4-Benzoylbenzoyl)adenosine-5′-triphosphate (BzATP)
An In-depth Technical Guide to 2′(3′)-O-(4-Benzoylbenzoyl)adenosine-5′-triphosphate (BzATP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2′(3′)-O-(4-Benzoylbenzoyl)adenosine-5′-triphosphate (BzATP) is a synthetic analog of adenosine triphosphate (ATP) that serves as a potent agonist for the P2X purinergic receptors, with a particularly high potency for the P2X7 receptor subtype. Its robust and sustained activation of the P2X7 receptor has established BzATP as an invaluable tool in a multitude of research applications, spanning immunology, neuroscience, and oncology. This technical guide provides a comprehensive overview of BzATP, its primary research applications, quantitative data on its activity, detailed experimental protocols, and the signaling pathways it modulates.
Core Properties of BzATP
BzATP is characterized by the presence of a benzoylbenzoyl group attached to the ribose moiety of ATP. This structural modification is responsible for its increased potency at the P2X7 receptor compared to ATP. It is commercially available, typically as a triethylammonium salt, and is soluble in water.
Primary Research Applications
BzATP's primary utility lies in its ability to selectively activate the P2X7 receptor, a ligand-gated ion channel that plays a crucial role in various physiological and pathological processes.
Immunology and Inflammation:
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Inflammasome Activation: BzATP is widely used to induce the assembly and activation of the NLRP3 inflammasome in immune cells such as macrophages and microglia.[1] This leads to the cleavage of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and IL-18.
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Macrophage Polarization and Function: It has been shown to influence macrophage polarization and induce cellular stress in M1 macrophages by modulating the expression of unfolded protein response (UPR) genes.
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Cytokine Release: BzATP stimulation of immune cells triggers the release of a variety of inflammatory mediators, contributing to the understanding of inflammatory signaling cascades.[1]
Neuroscience:
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Neuropathic Pain: BzATP is utilized in models of neuropathic pain to study the role of P2X7 receptor activation in nociceptive signaling. It can activate satellite glial cells and increase the excitability of dorsal root ganglia neurons.
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Neuroinflammation: By activating microglia, the resident immune cells of the central nervous system, BzATP serves as a tool to investigate the mechanisms of neuroinflammation in various neurodegenerative diseases.
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Synaptic Transmission: Research has employed BzATP to explore the modulation of synaptic transmission and neurotransmitter release in different brain regions.
Oncology:
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Cancer Cell Proliferation and Viability: The effect of BzATP on cancer cells is context-dependent. In some cancer types, P2X7 receptor activation by BzATP can induce cell death and inhibit proliferation, while in others, it may promote tumor growth and metastasis.
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Tumor Microenvironment: BzATP is used to study the role of purinergic signaling in the tumor microenvironment, including the interplay between cancer cells and immune cells.
Photoaffinity Labeling:
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The benzophenone moiety in BzATP's structure allows it to function as a photoaffinity label. Upon exposure to UV light, it can form a covalent bond with the ATP-binding site of proteins, enabling the identification and characterization of ATP-binding proteins, including the P2X7 receptor itself.
Quantitative Data
The following tables summarize key quantitative data regarding the activity of BzATP.
| Parameter | Species | Cell/System | Value | Reference |
| EC50 (Calcium Influx) | Human | Recombinant P2X7 | 7 µM | Tocris Bioscience |
| Rat | Recombinant P2X7 | 3.6 µM | Tocris Bioscience | |
| Mouse | Recombinant P2X7 | 285 µM | Tocris Bioscience | |
| EC50 (Pore Formation) | - | - | 15 µM | Sigma-Aldrich |
| Potency vs. ATP | - | P2X7 Receptor | 5-10 fold higher | Tocris Bioscience |
Experimental Protocols
Calcium Imaging Assay
This protocol outlines the measurement of intracellular calcium influx in response to BzATP stimulation.
Methodology:
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Cell Culture: Plate cells of interest (e.g., HEK293 cells expressing P2X7, primary microglia) onto glass-bottom dishes suitable for microscopy.
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Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.
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Washing: Gently wash the cells with fresh buffer to remove excess dye.
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Baseline Measurement: Acquire baseline fluorescence images of the cells before stimulation using a fluorescence microscope equipped with an appropriate filter set and a camera.
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Stimulation: Add BzATP to the cells at the desired final concentration (e.g., 10-100 µM).
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Image Acquisition: Immediately begin acquiring a time-lapse series of fluorescence images to monitor the change in intracellular calcium concentration.
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Data Analysis: Quantify the change in fluorescence intensity over time for individual cells or regions of interest. The increase in fluorescence is proportional to the increase in intracellular calcium.
Electrophysiology (Patch-Clamp) Assay
This protocol describes the measurement of ion channel currents elicited by BzATP using the whole-cell patch-clamp technique.
Methodology:
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Cell Preparation: Prepare cells expressing the P2X7 receptor on a recording chamber mounted on the stage of an inverted microscope.
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Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-5 MΩ and fill them with an appropriate intracellular solution.
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Giga-seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
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Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.
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Current Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV) and record the baseline current.
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BzATP Application: Perfuse the cell with an extracellular solution containing BzATP at the desired concentration.
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Data Acquisition and Analysis: Record the inward current induced by BzATP. Analyze the current amplitude, kinetics, and other electrophysiological properties.
Inflammasome Activation Assay
This protocol details the procedure for inducing and measuring NLRP3 inflammasome activation using BzATP.
Methodology:
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Cell Priming: Prime immune cells (e.g., bone marrow-derived macrophages) with a Toll-like receptor (TLR) agonist such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.
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BzATP Stimulation: After priming, replace the medium with a fresh, serum-free medium and stimulate the cells with BzATP (e.g., 250-500 µM) for 30-60 minutes.
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Supernatant and Lysate Collection: Collect the cell culture supernatant. Lyse the cells with a suitable lysis buffer.
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Cytokine Measurement: Measure the concentration of mature IL-1β in the collected supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
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Caspase-1 Activation Analysis: Analyze the cell lysates and supernatants for the presence of the active p20 subunit of caspase-1 by Western blotting.
Signaling Pathways and Visualizations
Activation of the P2X7 receptor by BzATP initiates a cascade of intracellular signaling events.
P2X7 Receptor Activation and Downstream Signaling
Upon binding of BzATP, the P2X7 receptor undergoes a conformational change, leading to the opening of a non-selective cation channel. This results in the influx of Ca²⁺ and Na⁺ and the efflux of K⁺. Prolonged activation can lead to the formation of a larger pore, permeable to molecules up to 900 Da.
Caption: BzATP-induced P2X7 receptor signaling cascade.
Experimental Workflow for Inflammasome Activation Assay
The following diagram illustrates the key steps in a typical experiment to measure BzATP-induced inflammasome activation.
Caption: Workflow for BzATP-induced inflammasome activation assay.
Conclusion
BzATP is a powerful and versatile pharmacological tool for investigating the role of the P2X7 receptor in health and disease. Its high potency and ability to induce robust downstream signaling make it an essential reagent for researchers in immunology, neuroscience, and oncology. The detailed protocols and signaling pathway information provided in this guide are intended to facilitate the effective use of BzATP in a variety of experimental settings. As research into purinergic signaling continues to expand, the applications of BzATP are likely to grow, further elucidating the complex roles of the P2X7 receptor in cellular function and pathology.
